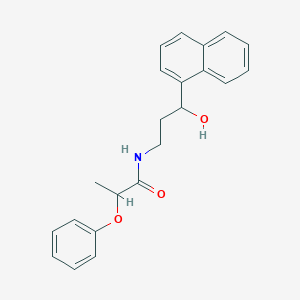

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

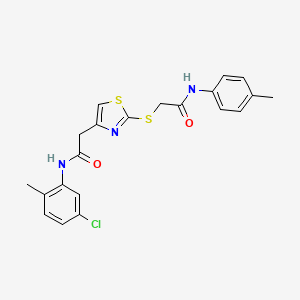

“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide” is a chemical compound. It contains total 44 bond(s); 24 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 44 bonds, including 24 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 secondary amides (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Aplicaciones Científicas De Investigación

Antitrypanosomal Activity

- Research on naphthalene derivatives, including compounds similar to N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide, has indicated significant antitrypanosomal activity. This suggests potential use in treating diseases caused by Trypanosoma parasites, such as sleeping sickness (Kos et al., 2018).

Material Science Applications

- Naphthalene derivatives have been explored for creating thermally stable polyamides. These materials exhibit good solubility and thermal stability, making them suitable for various industrial applications (Mehdipour‐Ataei et al., 2005).

Antimicrobial Activity

- Some compounds structurally similar to this compound have demonstrated promising antibacterial and antimycobacterial activity. This implies potential for developing new antimicrobial agents (Goněc et al., 2015).

Potential in Antifungal Applications

- Arylpropanoids and related compounds have shown antifungal properties against various dermatophytes, indicating potential use in treating fungal infections (Zacchino et al., 1999).

Fluorescence Applications

- Derivatives of naphthalene have been used as fluorescent derivatizing agents, highlighting their potential in biological assays and imaging techniques (Frade et al., 2007).

Enantioselective Catabolism

- Studies have explored the enantioselective catabolism of naphthalene derivatives, which can contribute to understanding environmental degradation processes and potential bioremediation techniques (Huang et al., 2019).

Synthesis and Applications of Naphthalene Diimides

- Naphthalene diimides have been investigated for their applications in supramolecular chemistry, sensors, and other technological applications. This includes their use in molecular switching devices and catalysis (Kobaisi et al., 2016).

Photolysis Studies

- Research on the photolysis of napropamide, a naphthalene derivative, can contribute to understanding its environmental impact and degradation processes (Chang et al., 1991).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-16(26-18-10-3-2-4-11-18)22(25)23-15-14-21(24)20-13-7-9-17-8-5-6-12-19(17)20/h2-13,16,21,24H,14-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFNMXVEJOXENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)

![1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2693239.png)

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate](/img/structure/B2693246.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)